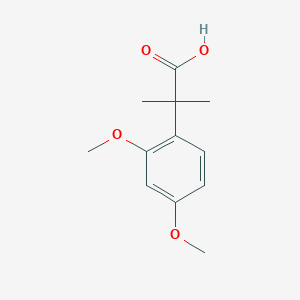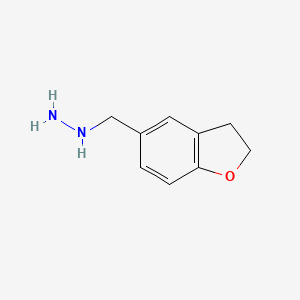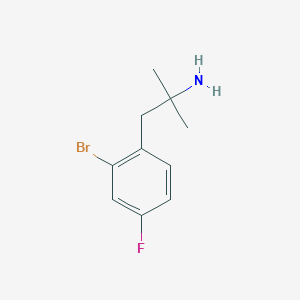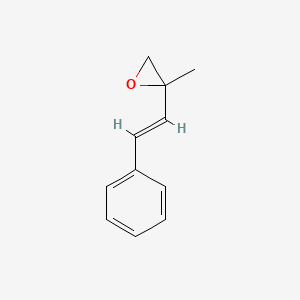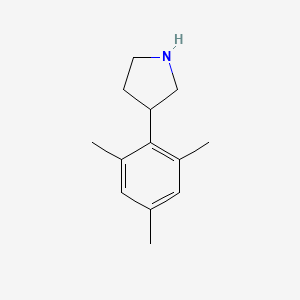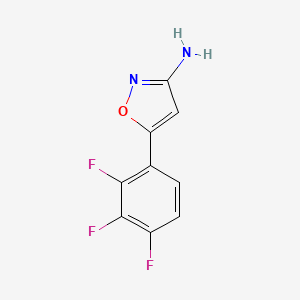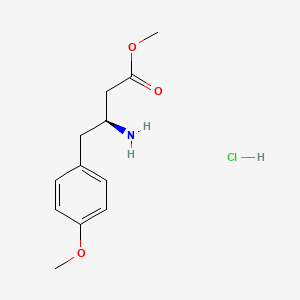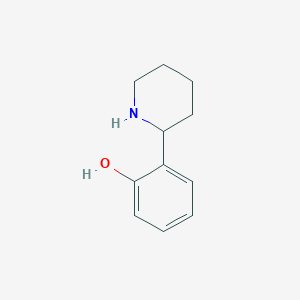
2-Amino-5-phenylpent-4-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-phenylpent-4-en-1-ol is an organic compound with the molecular formula C11H15NO It features an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentene chain with a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-phenylpent-4-en-1-ol can be achieved through several methods. One common approach involves the reaction of a suitable phenyl-substituted alkene with an amine under controlled conditions. For example, the reaction of 5-phenylpent-4-en-1-ol with ammonia or a primary amine can yield the desired product. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. This could include the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production of the compound.
化学反応の分析
Types of Reactions
2-Amino-5-phenylpent-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentene chain can be reduced to form a saturated compound.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2-amino-5-phenylpent-4-en-1-one.
Reduction: Formation of 2-amino-5-phenylpentan-1-ol.
Substitution: Formation of N-acyl or N-alkyl derivatives.
科学的研究の応用
2-Amino-5-phenylpent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Amino-5-phenylpent-4-en-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Amino-5-phenylpentan-1-ol: Similar structure but lacks the double bond in the pentene chain.
2-Amino-4-phenylbutan-1-ol: Shorter carbon chain with similar functional groups.
2-Amino-5-phenylpent-3-en-1-ol: Double bond located at a different position in the chain.
Uniqueness
2-Amino-5-phenylpent-4-en-1-ol is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity. The presence of both an amino group and a hydroxyl group on a pentene chain with a phenyl substituent provides a versatile scaffold for various chemical transformations and applications.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
(E)-2-amino-5-phenylpent-4-en-1-ol |
InChI |
InChI=1S/C11H15NO/c12-11(9-13)8-4-7-10-5-2-1-3-6-10/h1-7,11,13H,8-9,12H2/b7-4+ |
InChIキー |
RJOYSIKXYPMGHT-QPJJXVBHSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/CC(CO)N |
正規SMILES |
C1=CC=C(C=C1)C=CCC(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


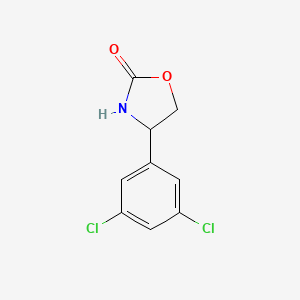
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
